N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has attracted attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to enhance GABAergic neurotransmission, which is important for the treatment of various neurological disorders such as epilepsy, anxiety, and depression.
Mechanism of Action
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide exerts its effects by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which can help to reduce seizures and improve mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which can help to reduce seizures and improve mood. It has also been shown to increase the expression of GABA receptors, which can enhance the effects of GABA.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide for lab experiments is its ability to enhance GABAergic neurotransmission. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide can be synthesized through a multi-step process that involves the reaction of 1-(4-fluorophenyl)ethanone with thiourea to form 1-(4-fluorophenyl)ethylthiourea, which is then further reacted with 1-cyano-1-cyclopropanecarboxylic acid to form the final product.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to enhance GABAergic neurotransmission by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA. This leads to an increase in the concentration of GABA in the brain, which can help to reduce seizures and improve mood.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[1-(4-fluorophenyl)ethylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c1-11(12-3-7-14(17)8-4-12)21-9-15(20)19-16(2,10-18)13-5-6-13/h3-4,7-8,11,13H,5-6,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXKBGZYOGBCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)SCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.